Pénicilline G procaïne

Vue d'ensemble

Description

Ce composé est principalement utilisé comme antibiotique pour le traitement de diverses infections bactériennes, notamment la syphilis, l'anthrax, les infections buccales, la pneumonie, la diphtérie, la cellulite et les morsures d'animaux . Il est administré par injection intramusculaire et est connu pour son action prolongée en raison de la libération lente de la benzylpenicilline du site d'injection .

Applications De Recherche Scientifique

La benzylpenicilline-procaïne a un large éventail d'applications en recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de la médecine vétérinaire. Elle est utilisée pour étudier la pharmacocinétique et la pharmacodynamie des antibiotiques bêta-lactames, ainsi que leur efficacité dans le traitement des infections bactériennes . En médecine vétérinaire, elle est largement utilisée pour traiter les infections chez les animaux en raison de son action prolongée et de la réduction de la douleur due aux injections intramusculaires .

5. Mécanisme d'action

La benzylpenicilline-procaïne exerce ses effets en interférant avec la synthèse du peptidoglycane de la paroi cellulaire bactérienne. Elle inhibe la biosynthèse du peptidoglycane de la paroi cellulaire, rendant la paroi cellulaire bactérienne osmotiquement instable et conduisant à la mort bactérienne . Le composant procaïne agit comme un anesthésique local, réduisant la douleur associée aux injections intramusculaires .

Composés similaires :

- Bénzylpenicilline (pénicilline G)

- Procaïne

- Pénicilline benzathinique

Comparaison : La benzylpenicilline-procaïne est unique en raison de sa combinaison d'un antibiotique (benzylpenicilline) et d'un anesthésique local (procaïne). Cette combinaison offre une action prolongée et réduit la douleur des injections, ce qui la rend particulièrement utile en médecine vétérinaire et pour les patients nécessitant une antibiothérapie à long terme . La benzylpenicilline seule n'a pas l'action prolongée ni les propriétés anesthésiques, tandis que la procaïne seule n'a pas d'activité antibactérienne .

Mécanisme D'action

Target of Action

Penicillin G procaine primarily targets the penicillin-binding proteins (PBPs) located on the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, a critical component for bacterial survival and growth .

Mode of Action

Penicillin G procaine, once released from the injection site, is hydrolyzed into penicillin G . This active form of the drug binds to the PBPs, inhibiting the transpeptidation enzyme that crosslinks the peptide chains attached to the backbone of the peptidoglycan . This interaction disrupts the synthesis of the bacterial cell wall, leading to osmotic instability .

Biochemical Pathways

The primary biochemical pathway affected by Penicillin G procaine is the synthesis of the bacterial cell wall. By binding to the PBPs, it inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This disruption in the cell wall synthesis pathway leads to osmotic instability and eventually the lysis of the bacteria .

Pharmacokinetics

Penicillin G procaine is a long-acting formulation of penicillin G, administered via deep intramuscular injection . It is slowly absorbed into the circulation and hydrolyzed to benzylpenicillin . The drug is distributed throughout the body tissues, with the highest levels found in the kidneys and lesser amounts in the liver, skin, and intestines . Very small levels are found in the cerebrospinal fluid . With normal kidney function, the drug is excreted rapidly by tubular excretion . Approximately 60% to 90% of a dose of parenteral penicillin G is excreted in the urine within 24 to 36 hours .

Result of Action

The primary result of Penicillin G procaine’s action is the death of the bacteria. The drug’s interference with the synthesis of the bacterial cell wall leads to osmotic instability . This instability, in turn, causes the bacteria to lyse, or break down .

Action Environment

The action of Penicillin G procaine can be influenced by various environmental factors. For instance, renal function can impact the drug’s excretion, with delayed clearance observed in neonates, young infants, and individuals with impaired renal function . Additionally, the presence of meningeal inflammation can affect the drug’s distribution, with greater concentrations of the drug observed in such cases .

Analyse Biochimique

Biochemical Properties

Penicillin G Procaine interferes with the synthesis of the bacterial cell wall peptidoglycan . It acts through the inhibition of biosynthesis of cell-wall peptidoglycan, rendering the cell wall osmotically unstable . This interaction with the bacterial cell wall leads to bacterial death .

Cellular Effects

Penicillin G Procaine has a bactericidal action against penicillin-susceptible microorganisms during the stage of active multiplication . It is effective against a wide range of organisms, including both Gram-positive and Gram-negative bacteria . It is also used to treat infections caused by susceptible microorganisms that respond to low and persistent penicillin G serum levels .

Molecular Mechanism

The molecular mechanism of action of Penicillin G Procaine involves the inhibition of the biosynthesis of cell-wall peptidoglycan . This is achieved by the drug binding to specific penicillin-binding proteins located inside the bacterial cell wall, thereby inhibiting the third and last stage of bacterial cell wall synthesis . This action of Penicillin G Procaine is due to its direct interaction with voltage-sensitive Na+ channels .

Temporal Effects in Laboratory Settings

Penicillin G Procaine is slowly released from the injection site, which keeps the drug levels in the blood low but prolongs its activity . This slow release and prolonged activity make it suitable for use where prolonged exposure to benzylpenicillin at a low concentration is required .

Dosage Effects in Animal Models

In animal models, the effects of Penicillin G Procaine can vary with different dosages . For instance, in swine, the absorption, distribution, and elimination of Penicillin G were evaluated after administration by three routes in 6 pigs . In another study, it was found that guinea pigs, chinchillas, birds, snakes, and turtles are sensitive to procaine penicillin .

Metabolic Pathways

The metabolic pathway of Penicillin G Procaine involves its hydrolysis to benzylpenicillin . Procaine is rapidly hydrolyzed by plasma esterases to non-toxic metabolites . The drug is predominantly cleared via renal elimination, with 90% being through tubular secretion .

Transport and Distribution

Following deep intramuscular injection, Penicillin G Procaine is slowly absorbed into the circulation and hydrolyzed to benzylpenicillin . This slow absorption and hydrolysis allow for the prolonged low concentrations of benzylpenicillin required for its therapeutic effects .

Subcellular Localization

Given that it is administered by deep intramuscular injection and is slowly absorbed into the circulation , it can be inferred that it is likely to be distributed throughout the body’s cells where it exerts its effects.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La benzylpenicilline-procaïne est synthétisée en combinant des quantités équimolaires de benzylpenicilline naturelle et de procaïne. La préparation implique la dissolution de 25 mg de benzylpenicilline-procaïne dans 5 ml d'acétone, suivie de l'addition d'une solution tampon pour réguler le pH à 5,5-7,5 .

Méthodes de production industrielle : Dans les milieux industriels, la benzylpenicilline-procaïne est préparée sous forme d'injection en suspension. La préparation comprend 5 à 35 % de benzylpenicilline-procaïne, une solution tampon, des conservateurs, des agents dispersants, des aides à la suspension, des stabilisateurs et des antioxydants. L'eau pour injection est utilisée comme milieu de dispersion pour améliorer la stabilité et réduire le coût de production .

Analyse Des Réactions Chimiques

Types de réactions : La benzylpenicilline-procaïne subit une hydrolyse, au cours de laquelle elle est lentement absorbée et hydrolysée en benzylpenicilline . Cette réaction d'hydrolyse est cruciale pour son action prolongée.

Réactifs et conditions courants : L'hydrolyse de la benzylpenicilline-procaïne se produit dans des conditions physiologiques une fois qu'elle est libérée du site d'injection. Aucun réactif spécifique n'est nécessaire pour cette réaction, car elle est facilitée par les processus naturels de l'organisme .

Principaux produits formés : Le principal produit formé par l'hydrolyse de la benzylpenicilline-procaïne est la benzylpenicilline, qui est responsable de son activité antibactérienne .

Comparaison Avec Des Composés Similaires

- Benzylpenicillin (penicillin G)

- Procaine

- Benzathine penicillin

Comparison: Procaine benzylpenicillin is unique due to its combination of an antibiotic (benzylpenicillin) and a local anesthetic (procaine). This combination provides prolonged action and reduced pain from injections, making it particularly useful in veterinary medicine and for patients requiring long-term antibiotic therapy . Benzylpenicillin alone does not have the prolonged action or anesthetic properties, while procaine alone does not have antibacterial activity .

Propriétés

IUPAC Name |

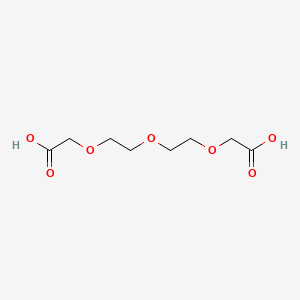

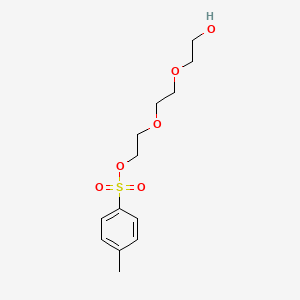

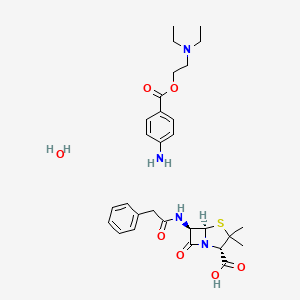

2-(diethylamino)ethyl 4-aminobenzoate;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S.C13H20N2O2/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);5-8H,3-4,9-10,14H2,1-2H3/t11-,12+,14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHRVRSCEWKLAHX-LQDWTQKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883227 | |

| Record name | Benzylpenicillin procaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

570.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Slightly soluble | |

| Record name | Procaine benzylpenicillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09320 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Procaine benzylpenicillin is hydrolyzed into penicillin G once it is released from the injection site. Penicillin G attaches to the penicillin-binding proteins on bacterial cell wall and inhibit the transpeptidation enzyme that crosslinks the peptide chains attached to the backbone of the peptidoglycan. The final bactericidal event involves the inactivation of an inhibitor of autolytic enzymes in the cell wall, leading to lysis of the bacterium. | |

| Record name | Procaine benzylpenicillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09320 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

54-35-3 | |

| Record name | Penicillin G procaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penicillin G Procaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Procaine benzylpenicillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09320 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzylpenicillin procaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENICILLIN G PROCAINE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LW5K9CIR1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Penicillin G Procaine work?

A1: Penicillin G Procaine is a beta-lactam antibiotic. It inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are enzymes responsible for the final stages of peptidoglycan synthesis. This weakens the bacterial cell wall, leading to cell lysis and death. [, , , ]

Q2: What types of bacteria are typically susceptible to Penicillin G Procaine?

A2: Penicillin G Procaine is effective against a variety of gram-positive bacteria, including Streptococcus species (e.g., those causing pharyngitis, endocarditis) and some gram-negative bacteria like Neisseria gonorrhoeae. [, , , , ]

Q3: What is the molecular formula and weight of Penicillin G Procaine?

A3: The molecular formula of Penicillin G Procaine is C13H20N2O4S · C13H21NO2. It has a molecular weight of 586.7 g/mol. [, ]

Q4: Is there any spectroscopic data available about this compound?

A4: While the provided papers don't contain specific spectroscopic details, techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) are commonly used to analyze Penicillin G Procaine and its degradation products. [, ]

Q5: How stable is Penicillin G Procaine in aqueous solutions?

A5: Penicillin G Procaine has low solubility in water. Studies have investigated the impact of additives like procaine hydrochloride, dextrose, and citrate on its solubility and stability. These additives can suppress its solubility, leading to the development of stable suspensions. [, ]

Q6: Does Penicillin G Procaine exhibit any catalytic properties?

A6: Penicillin G Procaine primarily acts as an antimicrobial agent and does not possess inherent catalytic properties. Its action relies on binding and inhibiting specific bacterial enzymes.

Q7: Are there any computational models used to study Penicillin G Procaine?

A7: While the provided research doesn't explicitly mention computational models for this specific compound, researchers commonly employ techniques like Quantitative Structure-Activity Relationship (QSAR) modeling to understand the relationship between the structure of penicillin derivatives and their antimicrobial activity. []

Q8: How do structural modifications of Penicillin G influence its activity?

A8: Modifying the side chain of the penicillin nucleus can significantly impact its activity spectrum, potency, and resistance profile. For instance, penicillin V, compared to penicillin G, displays better acid stability but a narrower spectrum of activity. [, ]

Q9: What are the common formulation strategies for Penicillin G Procaine?

A9: Due to its low water solubility, Penicillin G Procaine is often formulated as a suspension in oil for intramuscular injection. This formulation provides a sustained release of the drug, prolonging its therapeutic effect. [, , ]

Q10: How is Penicillin G Procaine absorbed and distributed in the body?

A10: Administered intramuscularly, Penicillin G Procaine is slowly absorbed into the bloodstream. This slow release provides prolonged penicillin G levels in the body. [, , ]

Q11: What is the typical half-life of Penicillin G Procaine?

A11: The elimination half-life of penicillin G following the administration of Penicillin G Procaine can vary depending on factors like the dose and route of administration. Studies have reported half-lives ranging from 9 to 24 hours in horses. []

Q12: What are the mechanisms of bacterial resistance to Penicillin G Procaine?

A13: Bacteria can develop resistance to penicillin through mechanisms such as the production of beta-lactamases (enzymes that inactivate penicillin), modification of target PBPs, and reduced permeability to the drug. [, , ]

Q13: Are there any known safety concerns with Penicillin G Procaine?

A14: While generally safe, Penicillin G Procaine can cause allergic reactions, ranging from mild skin rashes to severe anaphylaxis. Inadvertent intravenous administration can lead to serious adverse events. [, ]

Q14: Can you describe the historical context of Penicillin G Procaine?

A15: The discovery and development of penicillin revolutionized the treatment of bacterial infections. Penicillin G Procaine emerged as a crucial advancement, offering a repository formulation for prolonged action. [, ]

Q15: What are the potential alternatives to Penicillin G Procaine?

A16: Depending on the infection and individual patient factors, alternatives to Penicillin G Procaine may include other penicillin derivatives (e.g., penicillin V, amoxicillin), cephalosporins, macrolides, or other classes of antibiotics. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.